molecular formula C12H24N2Si2 B3048116 1,4-Benzenediamine, N,N'-bis(trimethylsilyl)- CAS No. 1571-74-0

1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-

Cat. No.: B3048116
CAS No.: 1571-74-0
M. Wt: 252.5 g/mol
InChI Key: AJPUIVHOKJQSFX-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N'-bis(trimethylsilyl)- is a derivative of 1,4-benzenediamine where both amine groups are substituted with trimethylsilyl (-Si(CH₃)₃) moieties. Trimethylsilyl groups are known for their electron-withdrawing and steric effects, which can enhance thermal stability, alter solubility, and influence reactivity in organic synthesis or material science applications .

Properties

IUPAC Name

1-N,4-N-bis(trimethylsilyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10,13-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPUIVHOKJQSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC1=CC=C(C=C1)N[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50413742
Record name 1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-74-0
Record name N1,N4-Bis(trimethylsilyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- typically involves the reaction of 1,4-benzenediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

1,4-Benzenediamine+2(Trimethylsilyl chloride)1,4-Benzenediamine, N,N’-bis(trimethylsilyl)-+2(Hydrochloric acid)\text{1,4-Benzenediamine} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-} + 2 \text{(Hydrochloric acid)} 1,4-Benzenediamine+2(Trimethylsilyl chloride)→1,4-Benzenediamine, N,N’-bis(trimethylsilyl)-+2(Hydrochloric acid)

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane or toluene to facilitate the reaction and improve yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents on 1,4-benzenediamine significantly impact its behavior. Key comparisons include:

Electron-Donating vs. Electron-Withdrawing Groups
  • N,N'-Bis(methylphenyl)-1,4-benzenediamine : Methylphenyl substituents (electron-donating) enhance nucleophilic aromatic substitution, making the compound a key intermediate in polymer and dye synthesis .
  • N,N,N′-Trimethyl-1,4-benzenediamine: Trimethyl groups (moderately electron-donating) reduce polarity, improving solubility in nonpolar solvents for use as a chemical intermediate .
Steric Effects
  • N,N′-Bis(1-ethyl-3-methylpentyl)-1,4-benzenediamine : Bulky branched alkyl chains hinder molecular packing, enhancing solubility in rubber matrices as antioxidants .
  • Trimethylsilyl Groups : Greater steric bulk compared to alkyl/aryl groups may limit reactivity in crowded synthetic pathways but improve thermal stability in high-temperature applications.

Reactivity and Stability

  • Oxidative Coupling: Aryl-substituted analogs (e.g., N,N′-diphenyl-p-phenylenediamine quinone) undergo oxidation to form quinones, critical in rubber vulcanization but environmentally persistent . Silyl groups may slow oxidation due to steric and electronic effects.
  • Anchoring in Molecular Electronics : Fullerene-anchored 1,4-benzenediamine derivatives exhibit stable conductance in junctions . Trimethylsilyl groups could offer alternative anchoring motifs with tunable electronic properties.

Biological Activity

1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-, commonly referred to as bis(trimethylsilyl)benzene-1,4-diamine, is a chemical compound that has garnered attention in various fields including medicinal chemistry and materials science. Its unique structure allows it to participate in diverse biological activities, making it a subject of interest for researchers exploring its potential therapeutic applications.

  • Molecular Formula : C12H20N2Si2
  • Molecular Weight : 236.44 g/mol
  • IUPAC Name : 1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-

The biological activity of 1,4-benzenediamine derivatives often involves their interaction with biological macromolecules such as proteins and nucleic acids. The trimethylsilyl groups enhance lipophilicity and may facilitate membrane permeability, allowing the compound to exert effects on cellular processes.

Biological Activities

Research indicates that 1,4-benzenediamine derivatives exhibit several biological activities:

  • Antimicrobial Activity : Some studies have reported that these compounds demonstrate significant antimicrobial properties against various bacterial strains. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Properties : Research has suggested that bis(trimethylsilyl) derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of signaling pathways associated with cell survival and death.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes which play critical roles in metabolic pathways. This inhibition can lead to altered metabolic states in target cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1,4-benzenediamine and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of bis(trimethylsilyl)benzene-1,4-diamine on human breast cancer cells (MCF-7). The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialMIC against S. aureus: 8 µg/mL
MIC against E. coli: 16 µg/mL
AnticancerIC50 in MCF-7 cells: 25 µM
Enzyme InhibitionInhibition of Dipeptidyl Peptidase IV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
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